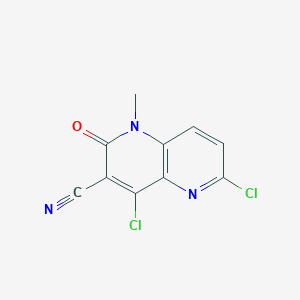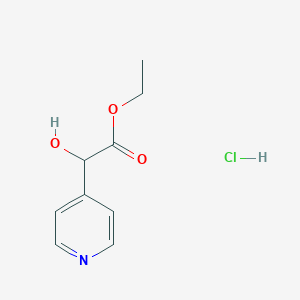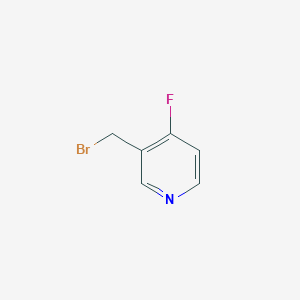![molecular formula C70H86N6O2S7 B12947171 2-[(5Z)-5-[[5-[5-[5-[5-[5-[(Z)-[2-(dicyanomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-3-octylthiophen-2-yl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]-4-octylthiophen-2-yl]methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile](/img/structure/B12947171.png)
2-[(5Z)-5-[[5-[5-[5-[5-[5-[(Z)-[2-(dicyanomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-3-octylthiophen-2-yl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]-4-octylthiophen-2-yl]methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(5Z)-5-[[5-[5-[5-[5-[5-[(Z)-[2-(dicyanomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-3-octylthiophen-2-yl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]-4-octylthiophen-2-yl]methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile” is a complex organic molecule that features multiple thiophene and thiazolidinone rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the thiazolidinone and thiophene rings, followed by their sequential coupling. Common synthetic methods might include:
Cyclization reactions: to form the thiazolidinone rings.
Suzuki or Stille coupling reactions: to link the thiophene units.
Knoevenagel condensation: to introduce the dicyanomethylidene group.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Automated synthesis: using flow chemistry techniques.
Purification methods: such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of reactions, including:
Oxidation and reduction: reactions, which can alter the electronic properties of the molecule.
Substitution reactions: on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: like potassium permanganate or hydrogen peroxide.
Reducing agents: such as lithium aluminum hydride.
Catalysts: like palladium for coupling reactions.
Major Products
The major products of these reactions would depend on the specific conditions used but could include:
Functionalized thiophene derivatives: .
Modified thiazolidinone rings: .
Scientific Research Applications
Chemistry
Organic electronics: The compound’s electronic properties make it a candidate for use in organic semiconductors.
Biology and Medicine
Drug development: The thiazolidinone moiety is known for its biological activity, including anti-inflammatory and anticancer properties.
Industry
Materials science: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound’s mechanism of action would depend on its specific application. For example:
In organic electronics: , it might function by facilitating charge transport through its conjugated system.
In medicinal chemistry: , it could interact with biological targets such as enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Other thiazolidinone derivatives: Known for their biological activity.
Thiophene-based compounds: Widely studied for their electronic properties.
Uniqueness
This compound’s uniqueness lies in its complex structure, which combines multiple functional groups and rings, potentially offering a combination of properties not found in simpler molecules.
Properties
Molecular Formula |
C70H86N6O2S7 |
|---|---|
Molecular Weight |
1267.9 g/mol |
IUPAC Name |
2-[(5Z)-5-[[5-[5-[5-[5-[5-[(Z)-[2-(dicyanomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-3-octylthiophen-2-yl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]-4-octylthiophen-2-yl]methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile |
InChI |
InChI=1S/C70H86N6O2S7/c1-7-13-17-21-25-29-33-49-39-55(43-61-67(77)75(11-5)69(84-61)53(45-71)46-72)79-65(49)59-41-51(35-31-27-23-19-15-9-3)63(82-59)57-37-38-58(81-57)64-52(36-32-28-24-20-16-10-4)42-60(83-64)66-50(34-30-26-22-18-14-8-2)40-56(80-66)44-62-68(78)76(12-6)70(85-62)54(47-73)48-74/h37-44H,7-36H2,1-6H3/b61-43-,62-44- |
InChI Key |
LHRBWFSSFGUIQR-ZANQYWCJSA-N |
Isomeric SMILES |
CCCCCCCCC1=C(SC(=C1)/C=C/2\SC(=C(C#N)C#N)N(C2=O)CC)C3=CC(=C(S3)C4=CC=C(S4)C5=C(C=C(S5)C6=C(C=C(S6)/C=C/7\SC(=C(C#N)C#N)N(C7=O)CC)CCCCCCCC)CCCCCCCC)CCCCCCCC |
Canonical SMILES |
CCCCCCCCC1=C(SC(=C1)C=C2C(=O)N(C(=C(C#N)C#N)S2)CC)C3=CC(=C(S3)C4=CC=C(S4)C5=C(C=C(S5)C6=C(C=C(S6)C=C7C(=O)N(C(=C(C#N)C#N)S7)CC)CCCCCCCC)CCCCCCCC)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


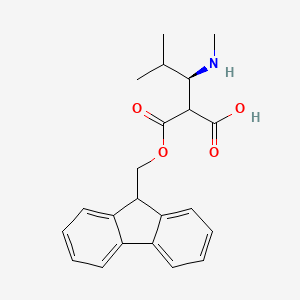

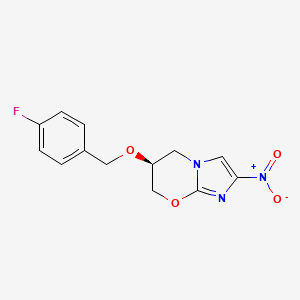
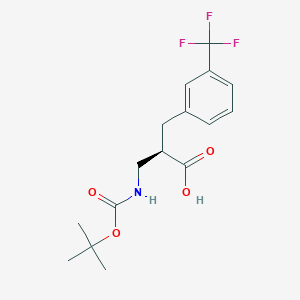
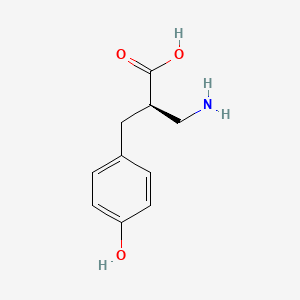
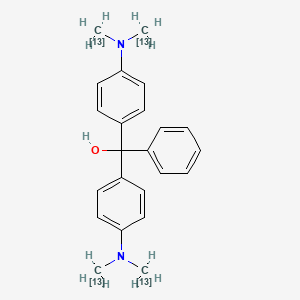
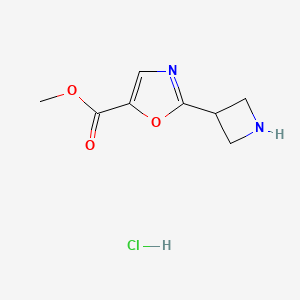
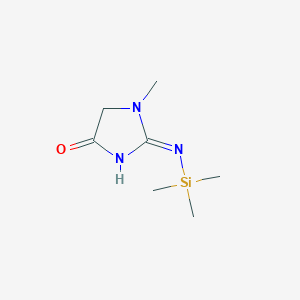
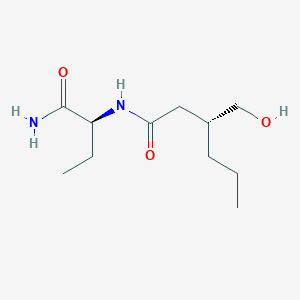
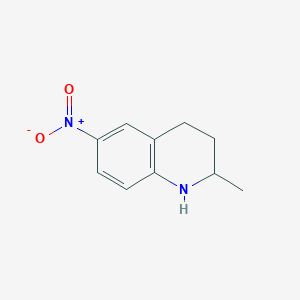
![(3S,9aR)-3-(4-Aminobutyl)-8-(3-fluorobenzyl)hexahydro-1H-pyrazino[1,2-a]pyrazine-1,4(6H)-dione](/img/structure/B12947154.png)
